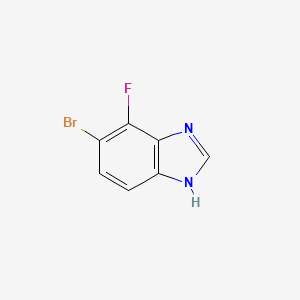

5-bromo-4-fluoro-1H-benzimidazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-4-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMUWVAOXHJEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008361-72-5 | |

| Record name | 5-bromo-4-fluoro-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 4 Fluoro 1h Benzimidazole and Analogous Halogenated Benzimidazoles

Review of Foundational Synthetic Routes to the Benzimidazole (B57391) Core Structure

The synthesis of the benzimidazole core is a well-established area of heterocyclic chemistry, with several foundational routes forming the basis for more complex derivatives. The most prevalent and historically significant method is the Phillips-Ladenburg synthesis, which involves the condensation of ortho-phenylenediamines (OPD) with carboxylic acids or their derivatives (such as aldehydes, esters, or nitriles). researchgate.netrasayanjournal.co.inresearchgate.net This reaction is typically carried out under acidic conditions, often with heating, to facilitate the cyclization and dehydration steps that form the imidazole (B134444) ring fused to the benzene (B151609) ring. researchgate.net

Key foundational methods include:

Condensation with Carboxylic Acids: Heating an o-phenylenediamine (B120857) with a carboxylic acid, often in the presence of a strong acid like hydrochloric acid or polyphosphoric acid (PPA), is a direct route to 2-substituted benzimidazoles. researchgate.netacgpubs.org

Condensation with Aldehydes: The reaction of an o-phenylenediamine with an aldehyde produces a 1,2-disubstituted benzimidazole after an oxidative cyclization step. rasayanjournal.co.inorganic-chemistry.org Various oxidizing agents can be employed, including hydrogen peroxide or simply atmospheric air, sometimes in the presence of a catalyst. acgpubs.orgorganic-chemistry.org

Reaction with Orthoesters: Using orthoesters, such as trimethyl orthoformate, in the presence of an acid catalyst provides a direct route to benzimidazoles unsubstituted at the 2-position. chemicalbook.com

From 2-Nitroanilines: An alternative approach involves the reductive cyclization of 2-nitroanilines with alcohols or aldehydes. acs.orgacs.org This method avoids the direct handling of o-phenylenediamines, which can be unstable.

These classical methods, while effective, often require harsh reaction conditions, long reaction times, and can generate significant waste. researchgate.net These limitations have driven the development of the more modern and sustainable approaches discussed in later sections.

Targeted Halogenation Strategies for the Benzimidazole System Leading to 5-bromo-4-fluoro-1H-benzimidazole

The synthesis of this compound requires precise control over the introduction of two different halogen atoms onto the benzene ring. The most direct strategy involves the cyclization of a pre-functionalized precursor, namely 4-bromo-5-fluoro-o-phenylenediamine. One of the most common methods involves the condensation of 4-fluoro-5-bromo-o-phenylenediamine with formic acid or its derivatives under acidic conditions to yield the target compound. The challenge, therefore, often lies in the efficient synthesis of this specific diamine.

Regioselective Bromination Approaches for Benzimidazole Scaffolds

Achieving regioselective bromination is crucial for the synthesis of specifically substituted benzimidazoles. The electronic nature of the benzimidazole ring system directs electrophilic substitution, but selectivity can be challenging. For the synthesis of a 5-bromo derivative, bromination typically occurs on a precursor aniline (B41778) or nitrobenzene (B124822) molecule before the benzimidazole ring is formed.

Common approaches for regioselective bromination include:

Electrophilic Aromatic Bromination: Using molecular bromine (Br₂) with a Lewis acid catalyst is a standard method. However, controlling the position of bromination on an activated ring system can be difficult and may lead to mixtures of isomers. rsc.org

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to Br₂. nih.gov The use of NBS, sometimes in conjunction with a catalyst like silica (B1680970) gel, can provide high regioselectivity, particularly for the para-bromination of aromatic compounds. nih.gov

In-situ Bromine Generation: Systems like Cu(NO₃)₂/HBr or LiBr/CAN can generate Br₂ in situ, offering a controlled method for bromination that can exhibit high regioselectivity. nih.gov

The regioselectivity is heavily influenced by the directing effects of the substituents already present on the aromatic ring. For instance, in a precursor like 3-fluoroaniline (B1664137), the amino group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. This interplay governs the position of the incoming bromine atom.

Advanced Fluorination Methodologies for Benzimidazole Derivatives

Introducing a fluorine atom onto the benzimidazole scaffold is often accomplished by starting with a fluorinated precursor, as direct fluorination of the benzimidazole ring can be aggressive and non-selective. The presence of fluorine atoms can significantly alter the electronic properties and crystal packing of the resulting molecules. mdpi.com

Advanced fluorination strategies relevant to preparing precursors include:

Nucleophilic Aromatic Substitution (SₙAr): In highly activated aromatic systems (e.g., with strong electron-withdrawing groups like nitro groups), a leaving group (like chlorine or another nitro group) can be displaced by a fluoride (B91410) ion (from sources like KF or CsF).

Sandmeyer-type Reactions: Diazotization of an aromatic amine followed by treatment with a fluoride source (e.g., HBF₄, the Balz-Schiemann reaction) is a classical method for introducing fluorine.

Electrophilic Fluorinating Agents: Reagents like Selectfluor® (F-TEDA-BF₄) allow for the "late-stage" electrophilic fluorination of electron-rich aromatic rings, though controlling regioselectivity can be a challenge. rsc.org

The synthesis of fluorinated benzimidazoles often relies on building the heterocyclic ring from an already fluorinated o-phenylenediamine. acgpubs.orgmdpi.comnih.gov

Multi-step Synthetic Pathways for Precise Introduction of 4-fluoro and 5-bromo Substituents

The synthesis of this compound is a multi-step process that hinges on the strategic synthesis of the key intermediate, 4-bromo-5-fluoro-o-phenylenediamine. A plausible synthetic route, based on established organic chemistry principles, is outlined below:

Starting Material: The synthesis would likely begin with a commercially available fluorinated aniline, such as 3-fluoroaniline.

Nitration: Electrophilic nitration of 3-fluoroaniline would yield a mixture of nitroaniline isomers. The major product would be 5-fluoro-2-nitroaniline (B53378) due to the directing effects of the amino and fluoro groups.

Bromination: The 5-fluoro-2-nitroaniline is then subjected to regioselective bromination. The strong deactivating effect of the nitro group and the directing effects of the amine and fluorine would likely direct the bromine to the position ortho to the amino group and meta to the nitro group, yielding 4-bromo-5-fluoro-2-nitroaniline (B129579).

Reduction: The nitro group of 4-bromo-5-fluoro-2-nitroaniline is then reduced to an amino group to form the crucial intermediate, 4-bromo-5-fluoro-o-phenylenediamine. This reduction is commonly achieved using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).

Cyclization: Finally, the synthesized 4-bromo-5-fluoro-o-phenylenediamine is cyclized to form the benzimidazole ring. Reacting it with formic acid or trimethyl orthoformate under acidic conditions closes the ring to give the final product, this compound. chemicalbook.com

A similar multi-step approach starting from 3-fluoro-2-methylaniline (B146951) has been reported for the synthesis of the isomeric compound 5-bromo-4-fluoro-1H-indazole, involving bromination, ring closure, and deprotection steps. google.com

Modern and Sustainable Approaches in Halogenated Benzimidazole Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for benzimidazole synthesis. eprajournals.com These approaches aim to reduce the use of hazardous solvents, minimize energy consumption, and utilize renewable resources. eprajournals.comeprajournals.com

Key sustainable strategies include:

Solvent-Free Reactions: Performing reactions under solvent-free ("neat") conditions reduces waste and simplifies purification. eprajournals.comeprajournals.com Ball-milling is one such mechanochemical technique that has been successfully applied to benzimidazole synthesis. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. mdpi.com

Use of Greener Solvents: When solvents are necessary, the use of more environmentally benign options like water or ethanol (B145695) is preferred over traditional volatile organic compounds. rsc.org A copper-catalyzed three-component reaction for benzimidazole synthesis has been successfully developed in water. rsc.org

These principles can be applied to the synthesis of halogenated benzimidazoles, for example, by performing the final cyclization step under microwave irradiation or using a recyclable catalyst in a green solvent.

Catalytic Methods for Enhanced Yields and Selectivity

The use of catalysts is central to modern organic synthesis, offering improved efficiency, milder reaction conditions, and greater control over selectivity. A wide variety of catalysts have been developed for benzimidazole synthesis. researchgate.netacs.orgeprajournals.com

| Catalyst Type | Starting Materials | Key Advantages | References |

| Cobalt | o-Nitroanilines and Alcohols | Uses an inexpensive, earth-abundant metal; avoids external redox agents. | acs.org, acs.org |

| Copper | 2-Haloanilines, Aldehydes, Ammonia | Efficient C-N bond formation; can be performed in water. | rsc.org, nih.gov |

| Iron | o-Nitroanilines and Aldehydes | Inexpensive and environmentally benign catalyst. | nih.gov |

| Nanoparticles (e.g., ZnO, CoOx, TiO₂) | o-Phenylenediamines and Aldehydes | High efficiency, recyclability of the catalyst, often under solvent-free conditions. | nih.gov |

| Zeolites | Aromatic Substrates | Reusable solid acid catalysts that can enhance regioselectivity in steps like bromination. | nih.gov |

| Lanthanide Triflates (e.g., Er(OTf)₃) | o-Phenylenediamines and Aldehydes | Highly efficient Lewis acid catalyst, enabling very fast reaction times under microwave irradiation. | mdpi.com |

Microwave-Assisted Synthesis of Halogenated Benzimidazoles

The application of microwave irradiation in the synthesis of halogenated benzimidazoles represents a significant advancement over traditional heating methods. This technique offers numerous advantages, including drastically reduced reaction times, improved yields, and cleaner reaction profiles. arkat-usa.org Microwave energy provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and often leads to the formation of products with higher purity. arkat-usa.orgdergipark.org.tr

The synthesis of various benzimidazole derivatives has been successfully achieved using microwave assistance. For instance, the condensation of o-phenylenediamines with aldehydes or carboxylic acids is a common route to benzimidazoles. dergipark.org.trnih.gov Under microwave irradiation, these reactions can often be completed in minutes, compared to the hours required for conventional heating. nih.govmdpi.com

In one study, a series of 6-substituted 1H-benzimidazole derivatives were synthesized by condensing benzene-1,2-diamine derivatives with substituted aromatic aldehydes. The use of microwave assistance dramatically cut down the reaction time from 6–12 hours to just 10–15 minutes, while also increasing the reaction yields significantly. nih.gov Similarly, another report described the synthesis of 1,2-disubstituted benzimidazoles where microwave activation reduced reaction times from 60 minutes to 5 minutes and enhanced the yield from 61.4% to nearly quantitative (99.9%). mdpi.com

The benefits of microwave-assisted synthesis are clearly demonstrated when comparing it with conventional methods, as highlighted in the table below.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for 6-substituted 1H-benzimidazole Derivatives

| Product | Conventional Method Yield (%) | Microwave-Assisted Method Yield (%) | Yield Increase (%) |

|---|---|---|---|

| 1a | 79 | 93 | 14 |

| 1b | 81 | 95 | 14 |

| 1c | 78 | 91 | 13 |

| 1d | 83 | 94 | 11 |

| 2a | 72 | 94 | 22 |

| 2b | 70 | 88 | 18 |

| 2c | 75 | 90 | 15 |

| 2d | 76 | 93 | 17 |

Data sourced from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.gov

This approach is not limited to a single type of reaction and has been applied to the synthesis of complex benzimidazole-containing structures, such as fluoroquinolone derivatives, further showcasing its versatility. pharmainfo.in

Solvent-Free and Atom-Economical Reaction Conditions

In line with the principles of green chemistry, solvent-free and atom-economical methods for the synthesis of benzimidazoles have gained considerable attention. These methodologies aim to reduce waste, eliminate the use of toxic solvents, and maximize the incorporation of all starting materials into the final product. umich.edu

Solvent-free synthesis, often performed using techniques like grinding the reactants together in a mortar and pestle or simply heating a neat mixture, offers a powerful and environmentally benign alternative to traditional solution-phase chemistry. umich.edu One such method describes an efficient one-pot synthesis of benzimidazole derivatives by grinding o-phenylenediamines with organic acids or aldehydes, followed by heating. This procedure boasts an unsurpassed atom economy and operational simplicity. umich.edu

The use of reusable catalysts is another cornerstone of green synthetic strategies. For example, an efficient protocol has been developed for preparing benzimidazoles from acyl chlorides and o-substituted aminoaromatics using a catalytic amount of silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) under solvent-free conditions. researchgate.net This method features a simple workup, high yields, and the use of an easily available and ecofriendly catalyst. researchgate.net

The table below summarizes various solvent-free approaches for the synthesis of benzimidazole derivatives.

Table 2: Examples of Solvent-Free Synthesis Methods for Benzimidazoles

| Reactants | Conditions | Catalyst | Yield (%) |

|---|---|---|---|

| o-phenylenediamine, Acetic acid | 140°C | None | 95 |

| o-phenylenediamine, Phenylacetic acid | 140°C | None | 92 |

| o-phenylenediamine, Benzoic acid | 140°C | None | 90 |

| o-phenylenediamine, Benzoyl chloride | Room Temp | NaHSO₄-SiO₂ | 92 |

| 4-chloro-1,2-phenylenediamine, Benzoyl chloride | Room Temp | NaHSO₄-SiO₂ | 87 |

Data compiled from studies on solvent-free synthesis. umich.eduresearchgate.net

These methods are often combined with microwave irradiation, which can further enhance reaction efficiency and reduce energy consumption. mdpi.comnih.gov The condensation of acid anhydrides and diacids with various diamines using microwave irradiation without any solvent is a prime example of a highly efficient, green synthetic route to diversified benzimidazole derivatives. nih.gov

Chromatographic and Crystallization Techniques for Isolation and Purification of this compound

The isolation and purification of the target compound, this compound, are critical steps to ensure high purity for subsequent applications. A combination of crystallization and chromatographic techniques is typically employed to achieve this.

Crystallization is a primary method for purifying the crude product. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is a commonly reported procedure. This technique effectively removes impurities that have different solubility profiles from the desired compound, leading to a product with high purity, often exceeding 95%. The success of the purification is typically confirmed by melting point analysis and various spectroscopic methods.

Chromatographic techniques offer a higher degree of separation and are essential for achieving analytical purity and for isolating products from complex reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a fundamental tool used to monitor the progress of the synthesis reaction, such as the bromination of 4-fluoro-1H-benzimidazole to form the target compound.

Column Chromatography: For preparative scale purification, column chromatography over silica gel (flash SiO₂) is a widely used method. acs.org It allows for the separation of the desired product from unreacted starting materials and by-products based on their differential adsorption to the stationary phase.

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, reverse-phase HPLC is the method of choice. A typical setup involves a C18 column with a mobile phase consisting of an acetonitrile/water gradient. Detection is commonly performed using a UV detector at a wavelength such as 254 nm.

Following purification, structural confirmation is unequivocally established using a suite of spectroscopic techniques.

Table 3: Purification and Characterization Techniques for this compound

| Technique | Purpose | Details |

|---|---|---|

| Recrystallization | Primary Purification | Typically from ethanol/water mixtures to achieve >95% purity. |

| Column Chromatography | Preparative Purification | Separation on silica gel to remove by-products. acs.org |

| Reverse-Phase HPLC | High-Purity Analysis/Purification | C18 column with acetonitrile/water mobile phase; UV detection. |

| ¹H, ¹³C, and ¹⁹F NMR | Structural Confirmation | Confirms the chemical structure and positions of substituents. |

| Mass Spectrometry | Molecular Weight Verification | High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺). |

| Infrared (IR) Spectroscopy | Functional Group Confirmation | Confirms the formation of the benzimidazole ring. |

Through the careful application of these synthetic and purification methodologies, this compound can be obtained in high yield and purity, ready for its intended use in fields such as medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 4 Fluoro 1h Benzimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 5-bromo-4-fluoro-1H-benzimidazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms.

¹H NMR Analysis of Proton Environments Influenced by Halogen Substituents

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the chemical environment of protons within a molecule. In this compound, the positions of the proton signals in the spectrum are significantly influenced by the electron-withdrawing effects of the bromine and fluorine atoms. These halogen substituents deshield the adjacent protons, causing their resonance signals to appear at higher chemical shifts (downfield). The multiplicity of the signals (e.g., singlet, doublet, triplet) provides information about the number of neighboring protons, which is crucial for assigning protons to specific positions on the benzimidazole (B57391) ring. For instance, a proton adjacent to a single, non-equivalent proton will appear as a doublet.

¹³C NMR Investigations of Benzimidazole Ring Carbons

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. In this compound, the chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and their position within the heterocyclic ring system. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms exhibit characteristic downfield shifts. The carbon of the C-F bond often shows a large coupling constant (¹JCF), which is a definitive indicator of a direct C-F bond.

¹⁹F NMR for Direct Characterization of the Fluorine Atom

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.govresearchgate.net For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom at position 4. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, coupling between the fluorine nucleus and adjacent protons (³JHF) or carbons (¹JCF, ²JCF) can be observed, providing further structural confirmation.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. researchgate.netyoutube.comgithub.iosdsu.eduscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the protons on the benzene (B151609) ring, helping to confirm their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. github.iosdsu.edu This is instrumental in assigning the ¹³C NMR signals based on the already assigned ¹H NMR signals. researchgate.netgithub.io

Together, these 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound.

| Technique | Information Gained |

| ¹H NMR | Chemical environment and neighboring protons. |

| ¹³C NMR | Carbon skeleton and influence of substituents. |

| ¹⁹F NMR | Direct detection and environment of the fluorine atom. nih.govresearchgate.net |

| COSY | Proton-proton coupling networks. sdsu.edu |

| HSQC | Direct carbon-proton correlations. github.iosdsu.edu |

| HMBC | Long-range carbon-proton correlations. youtube.comsdsu.edu |

Fourier Transform Infrared (FT-IR) Spectroscopy for Identification of Characteristic Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govresearchgate.net In the case of this compound, the FT-IR spectrum would display characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Key expected vibrational modes include:

N-H Stretch: A broad absorption band is typically observed in the region of 3200-3400 cm⁻¹ for the N-H bond in the imidazole (B134444) ring.

C-H Stretch (Aromatic): Sharp absorption bands usually appear just above 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system are expected to appear in the 1450-1620 cm⁻¹ region.

C-F Stretch: A strong absorption band, characteristic of the C-F bond, is typically found in the 1000-1400 cm⁻¹ range.

C-Br Stretch: The C-Br stretching vibration is expected to appear at lower wavenumbers, generally in the 500-600 cm⁻¹ region.

The precise positions of these bands can provide further structural insights and confirm the presence of the key functional groups in this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| Aromatic C-H Stretch | >3000 |

| C=N and C=C Stretches | 1450-1620 |

| C-F Stretch | 1000-1400 |

| C-Br Stretch | 500-600 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides a highly accurate measurement of the molecular mass of a compound. rsc.org This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₇H₄BrFN₂), the experimentally determined monoisotopic mass should closely match the calculated theoretical mass.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For aromatic systems like this compound, the UV-Vis spectrum is typically dominated by π→π* transitions originating from the conjugated benzimidazole ring system. The presence of halogen substituents, while not dramatically shifting the primary absorption bands, can influence the electronic environment and modulate the photophysical properties. nih.gov

The absorption spectra of benzimidazole derivatives generally exhibit intense bands in the ultraviolet region, which are attributable to these π→π* electronic transitions. nih.gov Theoretical investigations and experimental data on similar compounds show that halogenation can affect the excited-state intramolecular proton transfer (ESIPT) properties, which in turn influences the fluorescence characteristics of the molecule. nih.gov The analysis of the UV-Vis spectrum, often coupled with theoretical calculations, allows for the assessment of tautomeric populations in solution, as different tautomers can exhibit distinct absorption profiles. nih.gov

Table 1: Representative UV-Vis Absorption Data for Substituted Benzimidazoles

| Compound Family | Solvent | Absorption Maxima (λmax, nm) | Transition Type |

|---|---|---|---|

| Halogenated Benzimidazoles | DMSO | ~245, ~275, ~280 | π→π* |

Note: This table provides typical absorption ranges for benzimidazole derivatives to illustrate the electronic transitions. Specific values for this compound would require experimental measurement.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

The structural data obtained from X-ray diffraction is crucial for understanding the molecule's physical properties and its interactions in a biological or material context. It allows for the unambiguous confirmation of the molecular structure synthesized and provides the geometric parameters necessary for computational modeling and structure-activity relationship studies. mdpi.comnih.gov

Table 2: Illustrative Crystallographic Parameters for a Benzimidazole Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 5.6, c = 14.2 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105, γ = 90 |

| Z | The number of molecules in the unit cell. | 4 |

Note: The values in this table are hypothetical examples based on typical data for organic molecules and serve to illustrate the outputs of an X-ray diffraction experiment.

The crystal packing of this compound is dictated by a variety of noncovalent interactions, which can be precisely mapped using X-ray diffraction data. researchgate.net

Halogen Bonding: A key interaction involving this molecule is the halogen bond, a directional, noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). acs.orgacs.org In this compound, both the bromine and fluorine atoms can participate in such interactions. The bromine atom, being larger and more polarizable, is a stronger halogen bond donor compared to fluorine. acs.org These halogen bonds typically form between the electrophilic region on the halogen (the σ-hole) and a nucleophilic site on an adjacent molecule, such as a nitrogen atom of the imidazole ring (C−Br···N). nih.gov These interactions play a significant role in determining the crystal architecture. researchgate.net

π-π Stacking: As an aromatic heterocyclic compound, this compound exhibits π-π stacking interactions. youtube.comnih.gov This involves the attractive, noncovalent interaction between the electron-rich π-systems of adjacent benzimidazole rings. nih.gov In the crystal structures of related benzimidazoles, molecules often arrange in parallel or offset stacks to maximize these stabilizing interactions. researchgate.netacs.org The geometry of this stacking (e.g., face-to-face or parallel-displaced) influences the electronic properties of the material. nih.govacs.org

Table 3: Common Intermolecular Interactions in Halogenated Benzimidazoles

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) |

|---|---|---|---|

| Hydrogen Bonding | N-H | N (imidazole) | 2.7 - 3.0 |

| Halogen Bonding | C-Br | N, O, or another halogen | 2.8 - 3.5 |

Tautomeric Forms: A critical structural feature of N-unsubstituted benzimidazoles is annular tautomerism. nih.govencyclopedia.pub this compound can exist as two distinct tautomers in equilibrium due to the migration of the proton between the two nitrogen atoms of the imidazole ring. beilstein-journals.org

The two tautomeric forms are:

This compound

6-bromo-7-fluoro-1H-benzimidazole

These two forms are energetically similar and rapidly interconvert in solution, often resulting in averaged signals in NMR spectroscopy unless the tautomerism is blocked or slowed. nih.govbeilstein-journals.org In the solid state, however, the molecule is typically "locked" into one specific tautomeric form, which is stabilized by the crystal packing forces, such as hydrogen and halogen bonds. beilstein-journals.org The specific dominant tautomer in the crystal can be definitively identified by single-crystal X-ray diffraction.

Theoretical and Computational Investigations of 5 Bromo 4 Fluoro 1h Benzimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insightsnih.govresearchgate.netmalayajournal.orgacs.orgresearchgate.net

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecular systems. For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional, provide a reliable balance between accuracy and computational cost. researchgate.net Such studies on related benzimidazole compounds have successfully elucidated their structural and electronic features, offering a framework for understanding 5-bromo-4-fluoro-1H-benzimidazole. nih.govnih.govq-chem.com

Geometry optimization is a critical first step in computational analysis, determining the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. wikipedia.org For benzimidazole and its derivatives, this process provides key data on bond lengths, bond angles, and dihedral angles. researchgate.netq-chem.com

Table 1: Key Parameters from Geometry Optimization and Vibrational Analysis (Note: Specific values for this compound are not available in the cited literature. This table illustrates the typical parameters obtained from such an analysis.)

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into bond order and strength (e.g., C=N vs. C-N). |

| **Bond Angles (°) ** | The angle formed between three connected atoms. | Defines the molecule's geometry and steric strain. |

| Dihedral Angles (°) | The angle between two planes defined by four atoms. | Describes the conformation and planarity of the ring systems. |

| Vibrational Frequencies (cm⁻¹) | The frequencies at which different parts of the molecule vibrate. | Correlates with experimental IR and Raman spectra for structural confirmation. youtube.com |

| Zero-Point Vibrational Energy (ZPVE) | The residual vibrational energy of a molecule at 0 K. | A fundamental quantum mechanical property used in thermodynamic calculations. youtube.com |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. pearson.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy indicating electrophilicity. researchgate.netnih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial descriptor of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. esisresearch.orgmdpi.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. esisresearch.org In studies of substituted benzimidazoles, the HOMO-LUMO gap has been used to validate the stability of various derivatives. mdpi.comnih.gov The distribution of the HOMO and LUMO across the molecule reveals the most likely sites for nucleophilic and electrophilic attack, respectively. mdpi.com

Table 2: Frontier Molecular Orbital (FMO) Parameters (Note: Specific values for this compound are not available in the cited literature. This table illustrates the parameters obtained from FMO analysis.)

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-filled orbital. | Indicates the ability to donate electrons (nucleophilicity). researchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant electron orbital. | Indicates the ability to accept electrons (electrophilicity). researchgate.net |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between the LUMO and HOMO. | Correlates with chemical reactivity and kinetic stability. mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's surface. researchgate.net

Negative Regions (Red/Yellow): These areas are rich in electrons and represent likely sites for electrophilic attack. They are typically found around electronegative atoms like nitrogen, oxygen, and fluorine. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. They are often located around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., N-H). researchgate.net

Neutral Regions (Green): Indicate areas of near-zero potential. researchgate.net

For benzimidazole derivatives, MEP analysis helps identify the most reactive parts of the molecule, such as the nitrogen atoms of the imidazole (B134444) ring and any electronegative substituents. nih.govresearchgate.net This information is critical for understanding intermolecular interactions, including hydrogen bonding and receptor-ligand binding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding by transforming the calculated wave function into localized orbitals. malayajournal.org The stabilization energy (E(2)) calculated in NBO analysis quantifies the strength of the interaction between a filled (donor) and an empty (acceptor) orbital. researchgate.net

In molecules similar to this compound, NBO analysis has been used to confirm the stability conferred by hyperconjugative interactions, such as the delocalization of lone pair electrons from nitrogen atoms into adjacent anti-bonding orbitals. nih.govnih.gov This charge delocalization is a key factor in the stability and aromaticity of the benzimidazole ring system.

Global reactivity descriptors are quantitative measures derived from the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors provide a general overview of a molecule's reactivity, stability, and electronic nature. They are calculated using the principles of conceptual DFT.

Table 3: Global Reactivity Descriptors and Their Formulas (Note: Specific values for this compound are not available in the cited literature.)

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 = -χ | The escaping tendency of an electron from a stable system. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

These descriptors help in comparing the reactivity of different molecules and understanding their behavior in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modelingpearson.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models use calculated molecular descriptors (such as those from DFT) to predict the activity of new, untested compounds.

For benzimidazole derivatives, QSAR models have been successfully developed to predict activities like antibacterial efficacy. These models can identify which structural features are most important for a desired biological effect. For a compound like this compound, a QSAR study would involve synthesizing a series of related analogues and testing their biological activity. The resulting data would then be used to build a predictive model. Although specific QSAR studies for this compound were not found, this methodology represents a key next step in its development as a potential therapeutic agent.

Molecular Docking Simulations for Ligand-Receptor Binding Interactions

Computational molecular docking is a powerful technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for forecasting the binding mode and affinity of a ligand, such as this compound, within the active site of a target protein.

Prediction of Binding Affinities and Molecular Interactions of this compound

Molecular docking simulations for benzimidazole derivatives reveal that their binding affinity is governed by a combination of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. ukm.my For this compound, the nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor, often interacting with key residues like methionine in the hinge region of protein kinases. ukm.my The benzimidazole scaffold itself contributes to hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding pocket. nih.gov

The binding energy, typically expressed in kcal/mol, quantifies the affinity of the ligand for the protein. Lower binding energies indicate a more stable ligand-protein complex. Docking studies on similar substituted benzimidazoles against various protein targets, such as epidermal growth factor receptor (EGFR) and bacterial enzymes, have shown that the nature and position of substituents significantly influence binding affinity. ukm.mylokmanhekim.edu.tr For instance, simulations of keto-benzimidazoles with sulfonyl substituents have demonstrated strong binding energies, highlighting the importance of specific functional groups in achieving stable complexes. ukm.my

The predicted interactions for this compound would involve its core structure and the specific contributions of its halogen substituents. The fluorine and bromine atoms can participate in various non-covalent interactions, further stabilizing the complex.

| Type of Interaction | Interacting Ligand Moiety | Potential Interacting Protein Residue (Example) | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Hydrogen Bond (Acceptor) | Imidazole Nitrogen | Met793 | -7.5 to -9.0 | ukm.my |

| Hydrogen Bond (Donor) | Imidazole N-H | Thr790 | ||

| Hydrophobic Interaction | Benzene (B151609) Ring | Leu718, Val726 | ||

| Halogen-related Interactions | Bromine, Fluorine | Ala743, Leu844 |

Elucidation of the Role of Halogen Atoms in Specific Protein Binding and Selectivity

Halogen atoms like bromine and fluorine play a crucial and multifaceted role in ligand-protein interactions, influencing binding affinity and selectivity. nih.gov Halogenation can alter a molecule's hydrophobicity and the acidity (pKa) of nearby functional groups. nih.gov Critically, heavier halogens (Cl, Br, I) can participate in "halogen bonding," a favorable non-covalent interaction with an electron-donating group, such as a backbone carbonyl oxygen in a protein. acs.org

In the context of halogenated benzimidazoles and related heterocycles targeting protein kinases, a "tug of war" between different non-covalent forces often dictates the binding mode and selectivity. nih.govnih.gov Studies on brominated benzotriazoles binding to protein kinase CK2 show that the ligand's orientation is determined by a competition between forming a conventional hydrogen bond or salt bridge with a key lysine (B10760008) residue and establishing halogen bonds with the kinase's hinge region. nih.gov Because these two types of interactions are often mutually exclusive due to spatial constraints, the presence and position of bromine atoms can favor one binding pose over another, leading to remarkable selectivity for CK2 over other kinases. nih.govnih.gov While a bulky bromo group can sometimes lower binding potential due to steric hindrance, it can also enhance affinity through favorable halogen bonds or van der Waals contacts. acs.orgnih.gov

| Interaction Type | Description | Effect on Binding | Reference |

|---|---|---|---|

| Halogen Bonding | An attractive, non-covalent interaction between a halogen atom (e.g., Bromine) and a Lewis basic site (e.g., carbonyl oxygen) on the protein. | Can significantly increase binding affinity and confer selectivity. | nih.govacs.orgnih.gov |

| Hydrophobic Interactions | Halogenation generally increases the hydrophobicity of the ligand. | Can enhance binding through favorable interactions with nonpolar pockets in the receptor. | nih.gov |

| Electronic Modulation | Electron-withdrawing nature of halogens (especially Fluorine) alters the charge distribution of the aromatic system. | Influences the strength of other interactions, such as hydrogen bonds and π-π stacking. | acs.org |

| Steric Influence | The size of the halogen atom (Bromine > Fluorine) can affect how the ligand fits into the binding site. | Can either improve shape complementarity or cause unfavorable steric clashes. | nih.gov |

Computational Elucidation of Reaction Mechanisms and Pathways for this compound Synthesis

Computational chemistry, particularly using quantum chemical methods like Density Functional Theory (DFT), provides profound insights into reaction mechanisms. rsc.org By modeling the energies of reactants, transition states, intermediates, and products, researchers can map out the entire energy profile of a synthetic pathway. This allows for the determination of reaction feasibility, prediction of energy barriers (activation energies), and understanding of the step-by-step molecular transformations. rsc.org

A common and established method for synthesizing the benzimidazole core is the Phillips cyclocondensation, which involves the reaction of a substituted o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. ijfmr.com For the synthesis of this compound, a plausible pathway involves the condensation and subsequent cyclization of 4-bromo-5-fluoro-o-phenylenediamine with formic acid.

A computational study of this reaction would involve the following stages:

Geometry Optimization: Calculating the lowest energy structure for all molecular species involved (reactants, intermediates, transition states, products).

Energy Calculation: Determining the relative energies of each optimized structure to map out the potential energy surface of the reaction.

Transition State Search: Locating the highest energy point along the reaction coordinate between an intermediate and the next, which defines the activation energy for that step.

Reaction Pathway Analysis: Connecting the intermediates and transition states to construct a complete, step-wise mechanism, often visualized in a reaction coordinate diagram.

This computational analysis can validate a proposed synthetic route or suggest more efficient alternatives by identifying the rate-limiting step and exploring the effects of different catalysts or reaction conditions.

| Reaction Stage | Description | Computational Data Generated | Example Value (Illustrative) | Reference |

|---|---|---|---|---|

| 1. Amide Formation | Nucleophilic attack of an amino group of the diamine on formic acid, followed by dehydration. | Transition State Energy for C-N bond formation. | +120 kJ/mol | rsc.orgijfmr.com |

| 2. Cyclization/Dehydration | Intramolecular nucleophilic attack of the second amino group onto the amide carbonyl, followed by elimination of a water molecule to form the imidazole ring. | Transition State Energy for ring closure. | +150 kJ/mol (Rate-limiting step) |

Biological Activities and Pharmaceutical Potential of 5 Bromo 4 Fluoro 1h Benzimidazole

Antimicrobial Activity Investigations

Research has indicated that 5-bromo-4-fluoro-1H-benzimidazole exhibits promising antimicrobial properties, demonstrating activity against a spectrum of bacteria and fungi. The presence of both bromine and fluorine atoms on the benzimidazole (B57391) ring is thought to enhance its biological efficacy.

Antibacterial Efficacy and Spectrum against Pathogenic Strains

Studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria. The compound's halogenated structure is believed to contribute to its enhanced antibacterial action compared to non-halogenated benzimidazole analogs. In vitro testing has demonstrated its potential to inhibit the growth of pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA).

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported in publicly available literature, research on related compounds provides context. For instance, derivatives of benzimidazole with fluoro and bromo substitutions have shown good to moderate inhibitory actions against Staphylococcus aureus and Mycobacterium tuberculosis H37Rv. nih.gov

Table 1: Antibacterial Activity of this compound

| Strain | Activity | Source |

|---|---|---|

| Staphylococcus aureus | Effective inhibition | |

| Escherichia coli | Effective inhibition | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Strong antibacterial activity |

Antifungal Properties and Activity against Fungal Pathogens

The antifungal potential of this compound has also been noted, with research indicating its activity against fungal pathogens like Candida albicans. This broad-spectrum activity underscores its potential as a versatile antimicrobial agent. The inclusion of a fluorine atom, in particular, has been shown in various benzimidazole derivatives to enhance antifungal efficacy. nih.gov For example, some 5-fluoro or 5-chloro substituted benzimidazoles have displayed significant antifungal activity. nih.gov

Table 2: Antifungal Activity of this compound

| Strain | Activity | Source |

|---|---|---|

| Candida albicans | Noted antifungal activity |

Antiprotozoal and Anthelmintic Applications

The benzimidazole class of compounds is well-known for its antiprotozoal and anthelmintic applications, with drugs like albendazole (B1665689) and mebendazole (B1676124) being prime examples. nih.govresearchgate.net These agents often work by inhibiting tubulin polymerization in the parasites. nih.gov Specifically for this compound, there is a lack of direct research findings on its antiprotozoal and anthelmintic activities in the public domain. However, the known efficacy of other halogenated benzimidazoles suggests that this compound could be a candidate for such investigations. nih.gov For instance, 5,6-dinitro- and 2-trifluoromethyl benzimidazole derivatives are known for their use as anthelmintic drugs. nih.gov

Table 3: Antiprotozoal and Anthelmintic Activity of this compound

| Activity | Findings | Source |

|---|---|---|

| Antiprotozoal | No specific data available | |

| Anthelmintic | No specific data available |

Anticancer and Antiproliferative Research

In the realm of oncology, this compound has emerged as a compound of interest due to its potential anticancer properties. In vitro studies have indicated that it can significantly reduce the viability of various cancer cell lines.

Evaluation of Cytotoxicity against Specific Cancer Cell Lines

The cytotoxic effects of this compound are attributed to its ability to interfere with crucial cellular processes in cancer cells. One of the proposed mechanisms is the inhibition of enzymes like poly (ADP-ribose) polymerase (PARP-1) and topoisomerases, which are vital for DNA repair and replication. By inhibiting these enzymes, the compound can lead to increased cytotoxicity in cancer cells.

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented, the available information points to its potential as a cytotoxic agent. For context, various derivatives of tetrabromo-benzimidazole have demonstrated cytotoxic activity against cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and CCRF-CEM (leukemia). nih.govmdpi.com

Table 4: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Activity | Source |

|---|---|---|

| Various cancer cell lines | Significant reduction in viability | |

| MCF-7 (related derivatives) | Apoptosis acceleration |

Exploration of Cell Cycle Arrest and Apoptotic Mechanisms

A key aspect of anticancer drug discovery is the ability of a compound to induce programmed cell death, or apoptosis, and to halt the cell cycle, thereby preventing cancer cell proliferation. Research suggests that this compound can induce apoptosis in cancer cells. This is potentially mediated through the inhibition of topoisomerases, which leads to DNA damage and subsequently triggers apoptotic pathways.

Table 5: Cell Cycle Arrest and Apoptotic Mechanisms of this compound

| Mechanism | Findings | Source |

|---|---|---|

| Cell Cycle Arrest | No specific data available | |

| Apoptosis Induction | Induces apoptosis in cancer cells | |

| Mechanism of Apoptosis | Inhibition of topoisomerases |

Anti-inflammatory and Analgesic Research

Benzimidazole derivatives are recognized for their potential as anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation. nih.gov Beyond COX, these compounds can also interact with other targets involved in inflammation and pain pathways, such as 5-lipoxygenase (5-LOX) activating protein, transient receptor potential vanilloid-1 (TRPV1), cannabinoid receptors, and specific cytokines. nih.gov

Research into various benzimidazole derivatives has demonstrated significant anti-inflammatory and analgesic effects in preclinical models. For instance, certain synthesized benzimidazole derivatives have shown promising anti-inflammatory effects with up to 87.72% and 85.96% inhibition of paw edema in animal models, comparable to the standard drug aceclofenac. banglajol.info In terms of analgesic properties, these derivatives exhibited notable writhing inhibition, a measure of peripheral analgesic activity, with values of 79.66% and 83.05%. banglajol.info Furthermore, they demonstrated central analgesic activity by prolonging tail-flicking time in response to a thermal stimulus. banglajol.info

The anti-inflammatory activity of benzimidazole derivatives is influenced by the nature and position of substituents on the benzimidazole ring. Studies on Mannich bases of 1-(N-substituted amino)methyl-2-ethylbenzimidazoles revealed that compounds with a 4-fluoro or bromo substituted aniline (B41778) group exhibited substantial anti-inflammatory effects. nih.govmdpi.com Specifically, these substitutions led to 23% and 25% inhibition of rat paw edema, respectively. nih.govmdpi.com This suggests that electron-withdrawing groups with lipophilic character are favorable for this activity. mdpi.com

Table 1: Anti-inflammatory and Analgesic Activity of Selected Benzimidazole Derivatives

| Compound Type | Assay | Result | Reference |

| Synthesized Benzimidazole Derivatives | Carrageenan-induced paw edema | 87.72% and 85.96% inhibition | banglajol.info |

| Synthesized Benzimidazole Derivatives | Acetic acid-induced writhing | 79.66% and 83.05% inhibition | banglajol.info |

| Synthesized Benzimidazole Derivatives | Tail-flick test | Increased tail-flicking time | banglajol.info |

| 1-(N-(4-fluorophenyl)amino)methyl-2-ethylbenzimidazole | Carrageenan-induced paw edema | 23% inhibition | nih.govmdpi.com |

| 1-(N-(4-bromophenyl)amino)methyl-2-ethylbenzimidazole | Carrageenan-induced paw edema | 25% inhibition | nih.govmdpi.com |

Antiviral Efficacy Studies

The benzimidazole core is a component of various established antiviral drugs, and research continues to explore new derivatives for their efficacy against a range of viruses. The presence of halogen atoms like fluorine and bromine on the benzimidazole ring is a strategy employed to enhance antiviral activity. nih.gov

Studies have shown that benzimidazole derivatives possess a broad spectrum of antiviral activities. nih.gov For instance, certain 5-acetyl-2-arylbenzimidazoles have been identified as effective agents against Bovine Viral Diarrhea virus (BVDV), a surrogate model for Hepatitis C virus. nih.gov The substitution pattern on the benzimidazole ring plays a critical role in determining the antiviral potency. The literature also describes benzimidazole-1,2,3-triazole hybrids as having antiviral properties, with the addition of a second triazole ring often increasing biological activity. nih.gov

Other Emerging Biological Activities

Antioxidant Activity Profiling

The antioxidant potential of benzimidazole derivatives has been a subject of investigation. Some studies have reported on the synthesis and evaluation of benzimidazole derivatives for their antioxidant properties. nih.gov For example, a series of benzimidazole-urea analogs were synthesized and evaluated, with some compounds exhibiting high antioxidant activity in various assays, including the Ferric Reducing Antioxidant Power (FRAP), Molybdenum-reducing Capacity Assay (MCA), and DPPH radical scavenging activity (DPPH-SA) methods. nih.gov

Antidiabetic Properties

Benzimidazole derivatives are being explored for their potential in managing diabetes, particularly as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. nih.govresearchgate.net A variety of benzimidazole structures, including those with a 5-bromo-2-arylbenzimidazole scaffold, have been reported as α-glucosidase inhibitors. nih.gov Furthermore, some fluoro-2-substituted-1H-benzimidazole derivatives have also shown α-glucosidase inhibitory activity. nih.gov

Hydrazone Schiff base derivatives of benzimidazole have also demonstrated potential as antidiabetic agents. researchgate.net The introduction of a fluorinated nucleus, such as in derivatives based on 4-fluorobenzoic acid, is a strategy aimed at increasing metabolic stability and bioactivity. researchgate.net

Neuropharmacological Effects (e.g., Anticonvulsant Activity)

The neuropharmacological effects of benzimidazole derivatives, including their potential as anticonvulsant agents, have been noted in the scientific literature. researchgate.net While specific studies focusing solely on the anticonvulsant activity of this compound are not detailed in the provided context, the broader class of benzimidazole-based hydrazones has been reported to possess anticonvulsant properties. researchgate.net

Broader Applications and Future Research Trajectories for Halogenated Benzimidazoles

Applications in Materials Science and Polymer Chemistry

The distinct electronic and structural characteristics of halogenated benzimidazoles make them valuable components in the development of advanced materials. Their ability to participate in various intermolecular interactions, including halogen bonding, influences the three-dimensional arrangement of molecules, impacting their properties in the solid state.

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

Halogenated benzimidazoles are being explored for their potential in optoelectronic devices. In the realm of Organic Light-Emitting Diodes (OLEDs), benzimidazole (B57391) derivatives are utilized as electron-transporting materials and emitters. For instance, pyrene-benzimidazole derivatives have been investigated as novel blue emitters. nih.gov An OLED prototype using a specific pyrene-benzimidazole compound as the non-doped emissive layer demonstrated an external quantum efficiency of up to 4.3% and a luminance of 290 cd/m², producing a pure blue electroluminescence. nih.gov The electron-deficient nature of the benzimidazole moiety facilitates electron transport, a crucial factor for efficient OLED performance. nih.gov

In the field of organic solar cells, recent breakthroughs have shown that the same organic semiconductor junctions can function as both solar cells and LEDs. led-professional.com This unification of physical descriptions for organic solar cells and OLEDs opens new possibilities for developing more energy-efficient devices. led-professional.com The strategic use of halogenated compounds can help in tuning the energy levels of the organic semiconductors to minimize voltage losses and enhance efficiency. led-professional.com

Utilization in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms in the benzimidazole ring readily coordinate with metal ions, making halogenated benzimidazoles excellent ligands for the construction of coordination compounds and Metal-Organic Frameworks (MOFs). researchgate.netmdpi.com These metal complexes often exhibit enhanced catalytic, magnetic, and biological properties compared to the free ligands. researchgate.net

Researchers have synthesized novel MOFs using benzimidazole-containing ligands, such as 5-(benzimidazole-1-yl)isophthalic acid. researchgate.netrsc.org These frameworks have shown potential in various applications, including selective and sensitive detection of metal ions like Fe(III) and Cr(VI) in water through fluorescence quenching. researchgate.netrsc.org The thermal stability and structural diversity of these MOFs are influenced by the coordination patterns of the metal ions and the nature of the organic linker. researchgate.net The synthesis of benzimidazoles and benzothiazoles can also be facilitated by using MOFs like NH2-MIL-125(Ti) as efficient heterogeneous catalysts. rsc.org

Role in Chemosensing and Fluorescence Applications

The fluorescent properties of benzimidazole derivatives, which can be modulated by halogenation and the solvent environment, make them suitable for chemosensing applications. nih.gov Theoretical studies have shown that the excited-state intramolecular proton transfer (ESIPT) in benzimidazole derivatives can be exploited for designing "turn-on" fluorescence probes. nih.gov While solvent polarity plays a significant role, halogenation with fluorine, chlorine, and bromine can be strategically chosen to fine-tune the fluorescence properties for specific sensing applications. nih.gov For example, a novel benzimidazole-based Schiff base chemosensor has been developed for the fluorometric determination of zinc ions, exhibiting a "turn-on" fluorescence response upon binding. nih.gov

Relevance in Agricultural and Environmental Science

In the agrochemical sector, compounds like 5-bromo-4-fluoro-1H-benzimidazole are being investigated for their potential as new pesticides and herbicides. The unique structural features imparted by the halogen atoms can lead to novel modes of action against agricultural pests and weeds. The broader class of benzimidazoles has known applications in this field, and ongoing research aims to develop more effective and environmentally benign agrochemicals based on halogenated scaffolds.

Advancements in Drug Discovery and Development Featuring Halogenated Benzimidazole Scaffolds

The benzimidazole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous FDA-approved drugs and its wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. mdpi.comresearchgate.netnih.gov The introduction of halogens can significantly enhance the biological activity and pharmacokinetic profile of these compounds. researchgate.net

Strategies for Lead Compound Optimization and Analogue Design

Lead optimization is a critical phase in drug discovery, and halogenation is a key strategy employed to refine the properties of benzimidazole-based drug candidates. nih.govrsc.orgacs.org By strategically incorporating halogens, medicinal chemists can modulate factors such as binding affinity, metabolic stability, and cell permeability. acs.org

One common approach involves the synthesis of a series of analogues with different halogen substitutions to establish a clear structure-activity relationship (SAR). nih.gov For example, studies on 2-trifluoromethylbenzimidazoles revealed that dihalogenated derivatives exhibited greater antibacterial activity than those with a single halogen. researchgate.net Specifically, 5,6-dibromo-2-(trifluoromethyl)benzimidazole was identified as a highly potent antibacterial agent. researchgate.net

Another strategy focuses on modifying the physicochemical properties of the lead compound. For instance, in the development of H1-antihistamines for insomnia, the pKa and/or logP of benzimidazole analogs were reduced by incorporating polar substituents or heteroatoms, leading to improved selectivity and central nervous system profiles. nih.gov

Computational methods, including computer-aided drug design and docking studies, are increasingly used to guide the design of novel halogenated benzimidazole derivatives with enhanced activity against specific targets. nih.gov These computational approaches help in predicting the binding interactions between the ligand and the target protein, thereby rationalizing the design of more potent and selective inhibitors. nih.gov

The following table provides examples of how lead optimization strategies have been applied to halogenated benzimidazole derivatives:

| Lead Compound Class | Optimization Strategy | Outcome | Reference |

| 2-(Piperidin-3-yl)-1H-benzimidazoles | Reduction of pKa/logP via polar substituents | Improved selectivity and CNS profiles for insomnia treatment | nih.gov |

| 2-Trifluoromethylbenzimidazoles | Dihalogenation | Enhanced antibacterial activity | researchgate.net |

| Benzimidazole Phenylacetamides | Modification of the scaffold | Improved potency as broad-spectrum trypanosomacides | rsc.org |

| 3-Benzimidazol-2-yl-1H-indazoles | SAR studies | Development of receptor tyrosine kinase inhibitors | nih.gov |

Addressing Challenges and Limitations in Benzimidazole-Based Drug Development

Despite the promising therapeutic potential of benzimidazole derivatives, several hurdles remain in their clinical development. nih.gov Key challenges include:

Drug Resistance: A major obstacle in the application of benzimidazole-based drugs is the development of resistance by pathogens and cancer cells. nih.govnih.gov This necessitates the continuous development of new derivatives and combination therapies to overcome resistance mechanisms.

Pharmacokinetic Properties: Issues such as low water solubility and bioavailability can limit the efficacy of some benzimidazole compounds. iiarjournals.org Improving these pharmacokinetic parameters is a critical area of research.

Toxicity and Side Effects: While many benzimidazoles exhibit a good safety profile, some can cause adverse effects. nih.goviiarjournals.org For instance, bendamustine (B91647), a benzimidazole-based cancer drug, can cause side effects like pyrexia, nausea, and fatigue. nih.gov

Intellectual Property: As the field of benzimidazole research expands, navigating existing patents and securing intellectual property rights for new compounds presents a significant challenge. impactfactor.org

Overcoming these challenges requires a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and clinical research to optimize the therapeutic potential of benzimidazole-based agents. impactfactor.org

Future Research Directions for this compound

The specific substitution pattern of this compound offers unique opportunities for further research and development. Future investigations are likely to focus on several key areas:

Exploration of Unconventional Synthetic Pathways

While traditional methods for benzimidazole synthesis, such as the condensation of o-phenylenediamines with aldehydes, are well-established, there is a growing interest in developing novel and more efficient synthetic routes. nih.gov Future research may explore:

Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for the synthesis of benzimidazole derivatives. researchgate.net

Green Chemistry Approaches: The use of environmentally friendly solvents and catalysts is a growing trend in chemical synthesis. researchgate.net

Solid-Phase Synthesis: This high-throughput method allows for the rapid generation of diverse benzimidazole libraries for screening and optimization. impactfactor.org

One-Pot Transformations: Developing one-pot reactions for the synthesis of halogenated benzimidazoles can streamline the manufacturing process and reduce waste. nih.gov

A Chinese patent describes a three-step synthesis of 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline (B146951), which involves bromination, ring closure, and deprotection, suggesting potential avenues for the synthesis of the isomeric benzimidazole. google.com

Deeper Mechanistic Insights at the Cellular and Molecular Level

To fully exploit the therapeutic potential of this compound, a deeper understanding of its mechanism of action is crucial. Future studies should aim to:

Identify and Validate Molecular Targets: Elucidating the specific enzymes, receptors, or signaling pathways that this compound interacts with will be essential for rational drug design. impactfactor.org For example, some benzimidazole derivatives have been shown to inhibit enzymes like PARP-1, which is involved in DNA repair in cancer cells.

Investigate Structure-Activity Relationships (SAR): Systematic modifications of the this compound structure will help to understand how different functional groups influence its biological activity. impactfactor.org This knowledge is vital for optimizing potency and selectivity.

Utilize Computational Modeling: In silico methods, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations, can provide valuable insights into the binding interactions between the compound and its biological targets. impactfactor.orgacs.org

Development of Next-Generation Therapeutic Agents

Building upon the this compound scaffold, researchers can design and synthesize next-generation therapeutic agents with improved efficacy and safety profiles. This could involve:

Target-Based Drug Design: Using the knowledge of the compound's molecular targets, more potent and selective inhibitors can be developed. impactfactor.org A recent study described the design of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives as inhibitors of the MEK/RAF complex in cancer. nih.gov

Hybrid Molecules: Combining the this compound core with other pharmacophores could lead to hybrid molecules with dual or synergistic activities.

Nanotechnology-Based Drug Delivery: Encapsulating the compound in nanoparticles or other drug delivery systems could enhance its solubility, bioavailability, and targeted delivery to diseased tissues. researchgate.net

Potential in Combination Therapies and Drug Repurposing Strategies

The unique properties of this compound make it a candidate for use in combination therapies and for drug repurposing.

Combination Therapies: This compound could be used in conjunction with existing drugs to enhance their therapeutic effects, overcome drug resistance, or reduce side effects. The co-treatment of a benzimidazole derivative with the antibiotic colistin (B93849) has shown synergistic effects against gram-negative bacteria. nih.gov

Drug Repurposing: Existing benzimidazole anthelmintics, such as mebendazole (B1676124) and albendazole (B1665689), are being investigated for their anticancer properties. nih.gov Similarly, this compound, initially synthesized for one purpose, may show efficacy in other diseases. This approach can significantly reduce the time and cost of drug development. nih.gov

The exploration of these future research directions holds the promise of unlocking the full therapeutic potential of this compound and other halogenated benzimidazoles, leading to the development of novel and effective treatments for a range of diseases.

Q & A

Q. What are the optimal synthetic routes for 5-bromo-4-fluoro-1H-benzimidazole?

Methodological Answer: The synthesis typically involves sequential halogenation of the benzimidazole core. A common approach includes:

- Bromination : Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 60–80°C.

- Fluorination : Employ Selectfluor™ or similar fluorinating agents in acetonitrile under reflux.

Alternative routes involve nucleophilic substitution (e.g., KF in DMSO with catalytic 18-crown-6) on pre-brominated intermediates. Monitor reactions via TLC or HPLC, and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer:

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

- Structural Confirmation :

- NMR : Analyze , , and NMR spectra to confirm substituent positions.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 229.0).

- Elemental Analysis : Match calculated and observed C, H, N, Br, and F percentages .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in solvents like DCM/hexane.

- Data Collection : Use a Bruker SMART X2S diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL for structure solution and refinement. Key parameters include:

Q. How do bromine and fluorine substituents influence the biological activity of benzimidazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Bromine : Enhances binding to hydrophobic pockets (e.g., in kinase targets) via van der Waals interactions.

- Fluorine : Modulates electron density and metabolic stability via C-F bond polarization.

- Experimental Design :

Q. How should researchers address contradictions in reported reaction yields for halogenated benzimidazoles?

Methodological Answer:

- Systematic Variation : Test solvents (DMSO vs. DMF), temperatures (RT vs. reflux), and catalysts (e.g., CuI for Ullman-type couplings).

- Design of Experiments (DOE) : Use factorial designs to identify critical parameters (e.g., solvent polarity > temperature).

- Analytical Cross-Check : Validate yields via NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro